Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt
CAS No.:
Cat. No.: VC16533411
Molecular Formula: C18H39N2O9P
Molecular Weight: 458.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H39N2O9P |
|---|---|
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | cyclohexanamine;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
| Standard InChI | InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13) |
| Standard InChI Key | YBPDNWXTAIIEAM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Identification
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt is systematically identified by its CAS registry number (51306-17-3) and molecular formula . The compound consists of two monocyclohexylammonium cations counterbalancing the phosphate group of alpha-D-mannose 1-phosphate. This structural configuration ensures solubility and stability under controlled conditions, making it suitable for experimental use .
Table 1: Key Chemical Properties
| Property | Specification |
|---|---|
| CAS Number | 51306-17-3 |
| Molecular Formula | |
| Molecular Weight | 458.5 g/mol |
| Storage Temperature | −20°C |
| Purity Specification | ≥98% |
Structural Analysis
The parent compound, alpha-D-mannose 1-phosphate, features a phosphorylated mannose ring with hydroxyl groups at positions 2, 3, 4, and 6. The di(monocyclohexylammonium) salt form introduces two cyclohexylamine moieties, which protonate the phosphate group’s oxygen atoms. This modification enhances crystalline stability and reduces hygroscopicity compared to the free acid form . Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the stereochemistry and salt stoichiometry, critical for reproducibility in biochemical assays .
Synthesis and Manufacturing
Reaction Pathway and Optimization
The synthesis begins with the phosphorylation of alpha-D-mannose using phosphorus oxychloride or related agents under anhydrous conditions. Subsequent neutralization with cyclohexylamine yields the di(monocyclohexylammonium) salt . Key parameters include:
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Temperature: Maintained at 0–5°C during phosphorylation to prevent side reactions.
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pH: Adjusted to 7.0–7.5 during salt formation to ensure complete protonation.
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Solvent System: Tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates high yields (>85%).
Purification via recrystallization or column chromatography achieves ≥98% purity, as verified by high-performance liquid chromatography (HPLC) .
Industrial and Laboratory Scalability
While laboratory-scale synthesis is well-established, industrial production requires stringent control over reaction kinetics and byproduct removal. Advances in continuous flow chemistry have improved scalability, reducing solvent waste and energy consumption .
Biochemical Significance and Mechanisms of Action
Role in Glycosylation Pathways
Alpha-D-mannose 1-phosphate is a central intermediate in N-linked glycosylation, where it contributes to the biosynthesis of lipid-linked oligosaccharides (LLOs) in the endoplasmic reticulum . The di(monocyclohexylammonium) salt form stabilizes the phosphate group, enabling in vitro studies of glycosyltransferase enzymes and glycan remodeling.
Lectin-Mediated Cellular Uptake
This compound enhances the uptake of carbohydrate-coated liposomes by dendritic cells and macrophages via C-type lectin receptors (e.g., DC-SIGN, MGL) . Binding triggers receptor clustering and endocytosis, a mechanism exploited in vaccine adjuvants and targeted cancer therapies.
Table 2: Biochemical Interactions
| Receptor Type | Function | Experimental Model |
|---|---|---|
| C-Type Lectins | Mediate endocytosis | In vitro macrophage assays |
| Mannose-6-Phosphate | Lysosomal enzyme targeting | Cell-free enzymatic assays |
| Hazard Code | Risk Statement | Precautionary Action |
|---|---|---|
| H315 | Causes skin irritation | Wear nitrile gloves |
| H319 | Causes serious eye irritation | Use safety goggles |
| H335 | May cause respiratory irritation | Employ fume hoods |
Future Directions and Concluding Remarks
Knowledge Gaps and Emerging Opportunities
While in vitro studies dominate current research, in vivo pharmacokinetic profiling remains limited. Future work should address:
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Biodistribution Studies: Tracking radiolabeled compounds in animal models.
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Comparative Efficacy: Benchmarking against other mannose derivatives (e.g., mannose-6-phosphate).
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Toxicology Profiles: Chronic exposure effects in non-rodent species.
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